molecular formula C22H31BN2O5 B13057352 Tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)pyrrolidine-1-carboxylate

Tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)pyrrolidine-1-carboxylate

Cat. No.: B13057352
M. Wt: 414.3 g/mol
InChI Key: DMVDYEXBWUNBMW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate (CAS: 1835678-66-4) is a boronic ester-containing compound with a pyrrolidine backbone. Its molecular formula is C₂₂H₃₁BN₂O₅, with a molecular weight of 414.3 g/mol and a purity of ≥95% . The structure features:

  • A pyrrolidine ring with a tert-butyl carbamate group at the 1-position.
  • A phenoxy group at the 3-position of pyrrolidine, substituted with a cyano group (at position 2) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) moiety (at position 4).

This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions due to its boronic ester functionality, which facilitates carbon-carbon bond formation in drug discovery and materials science . Its stereochemical complexity (R-configuration at the pyrrolidine center) and bifunctional reactivity (cyano and boronic ester groups) make it valuable for synthesizing bioactive molecules .

Properties

Molecular Formula

C22H31BN2O5

Molecular Weight

414.3 g/mol

IUPAC Name

tert-butyl 3-[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyrrolidine-1-carboxylate

InChI

InChI=1S/C22H31BN2O5/c1-20(2,3)28-19(26)25-11-10-17(14-25)27-18-9-8-16(12-15(18)13-24)23-29-21(4,5)22(6,7)30-23/h8-9,12,17H,10-11,14H2,1-7H3

InChI Key

DMVDYEXBWUNBMW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCN(C3)C(=O)OC(C)(C)C)C#N

Origin of Product

United States

Preparation Methods

The synthesis of Tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: The compound may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and dioxaborolane moiety are key functional groups that can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing synthetic methods, yields, stereochemistry, and applications:

Compound Key Structural Features Synthetic Method Yield Purity/Stereochemistry Applications Reference
Target Compound : tert-butyl 3-(2-cyano-4-dioxaborolanyl-phenoxy)pyrrolidine-1-carboxylate Pyrrolidine + phenoxy (2-CN, 4-boronic ester) Multi-step coupling N/A ≥95%, R-configuration Cross-coupling intermediate
Compound 25 : tert-butyl 2-(1-dioxaborolanyl-propan-2-yl)pyrrolidine-1-carboxylate Pyrrolidine + branched alkyl chain with boronic ester Visible-light-mediated decarboxylation 68% 53:47 stereoisomer ratio (NMR) Radical addition studies
Compound 28 : tert-butyl 2-(1-methoxy-3-dioxaborolanyl-propan-2-yl)pyrrolidine-1-carboxylate Methoxy-substituted alkyl chain + boronic ester Photoredox catalysis 57% 54:46 stereoisomer ratio (NMR) Synthetic methodology development
Compound 2g : tert-butyl 3-dioxaborolanyl-pyrrolidine-1-carboxylate Pyrrolidine with boronic ester directly attached Hydrogenation of pyrrole precursor 82% Rotational isomer mixture (NMR) Saturated heterocycle synthesis
Compound 21 : tert-butyl 3-methyl-4-(3-methyl-5-dioxaborolanyl-phenyl)piperidine-1-carboxylate Piperidine + aryl-boronic ester with methyl substituents Transition-metal catalysis N/A N/A Polypharmacology target synthesis

Key Observations:

Structural Diversity: The target compound uniquely combines a cyano group and boronic ester on a phenoxy-pyrrolidine scaffold, whereas analogs like 25, 28, and 2g lack aromatic or electron-withdrawing substituents . Compound 21 replaces pyrrolidine with piperidine and introduces methyl groups on the aryl ring, altering steric and electronic properties .

In contrast:

  • Compounds 25 and 28 are synthesized via photoredox-mediated decarboxylative radical additions , requiring Ir photocatalysts and prolonged irradiation (62–71 hours) .
  • Compound 2g is prepared via Pd/C-catalyzed hydrogenation of a pyrrole precursor, achieving higher yields (82%) .

Stereochemical Complexity :

  • The target compound’s R-configuration is critical for chiral drug synthesis, while analogs like 25 and 28 exist as diastereomeric mixtures (53:47 and 54:46 ratios, respectively) due to radical-mediated synthesis .
  • Compound 2g exhibits rotational isomerism, likely due to restricted bond rotation in the saturated pyrrolidine ring .

Reactivity and Applications: The cyano group in the target compound enhances electrophilicity, enabling subsequent transformations (e.g., hydrolysis to carboxylic acids). Compounds 25 and 28 are used to study radical addition mechanisms, while Compound 2g serves as a hydrogenation product for accessing saturated heterocycles .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Property Target Compound Compound 25 Compound 28 Compound 2g
Molecular Weight (g/mol) 414.3 340.27 392.36 285.22
Purity ≥95% 68% yield 57% yield 82% yield
Stereochemistry R-configuration 53:47 mixture 54:46 mixture Rotational isomers
Key Functional Groups CN, B(OR)₂ B(OR)₂ OMe, B(OR)₂ B(OR)₂

Table 2: Spectroscopic Data Comparison

Technique Target Compound Compound 25 Compound 2g
¹H NMR Aromatic protons (δ 7.2–7.4 ppm), pyrrolidine protons (δ 3.5–4.0 ppm) δ 0.44–3.85 ppm (stereoisomer mixture) δ 1.34–3.74 ppm (rotational isomers)
¹¹B NMR δ ~30 ppm (boronic ester) δ 30.5 ppm δ 29.8 ppm
HRMS [M+Na]⁺ calc. 436.2201, exp. 436.2198 [M+Na]⁺ calc. 363.2410, exp. 363.2405 [M+Na]⁺ calc. 308.1620, exp. 308.1615

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